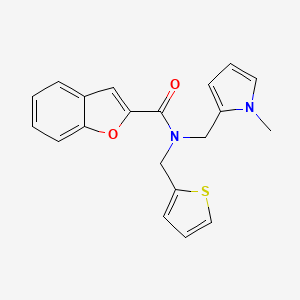

![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)

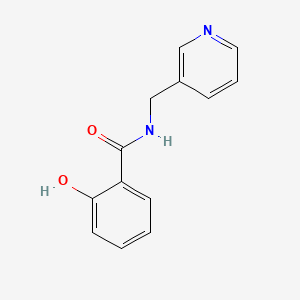

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis strategies for compounds like the one often involve multi-step reactions that combine different functional groups. A common approach involves the one-pot synthesis method, which can be highly efficient for complex molecules. For example, one-pot non-cyanide synthesis methods have been developed for related compounds, showcasing the ability to construct complex heterocycles efficiently (Kopchuk et al., 2017). These methods are valuable for the synthesis of compounds with dihydroquinolinyl and triazolopyridazinyl features, providing a foundation for further modification and functionalization.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties :

- A study by Kopchuk et al. (2017) discussed a non-cyanide method for the synthesis of 3-cyanoisoquinolines, which are related to the chemical structure of the compound (Kopchuk et al., 2017).

- Arandkar and Vedula (2018) achieved a novel, one-pot, multicomponent synthesis of triazolothiadiazine derivatives, which are structurally related to the compound, highlighting the method's advantages in terms of yield, purity, and simplicity (Arandkar & Vedula, 2018).

Potential Biological Activities :

- Tumosienė et al. (2020) synthesized novel derivatives bearing triazole, triazolone, and thiophene moieties. These compounds demonstrated significant antioxidant and anticancer activities, suggesting the potential biological relevance of structurally similar compounds (Tumosienė et al., 2020).

- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for antituberculosis activity. This indicates the potential of related compounds in antimicrobial applications (Chitra et al., 2011).

Anticancer and Antiviral Applications :

- Aksenov et al. (2020) discovered a reaction involving nitroalkanes and 2-hydrazinylquinolines, leading to the synthesis of triazoles with promising anticancer activity against neuroblastoma cells (Aksenov et al., 2020).

- Jilloju et al. (2021) synthesized (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, which demonstrated significant in vitro anticoronavirus and antitumoral activity, suggesting a potential application area for similar compounds (Jilloju et al., 2021).

Mécanisme D'action

Target of action

The compound contains a 1,2,4-triazole ring, which is a common pharmacophore in many pharmaceuticals . These compounds are known to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .

Biochemical pathways

The compound also contains a pyridazin-3(2H)-one moiety. Nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) that contain this moiety mainly act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .

Pharmacokinetics

The presence of the 1,2,4-triazole ring could potentially improve the compound’s pharmacokinetic properties .

Result of action

1,2,4-triazole derivatives have been reported to have anticancer properties .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUPMHQOTWWQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

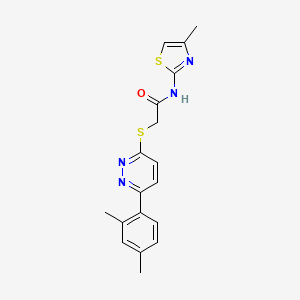

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)

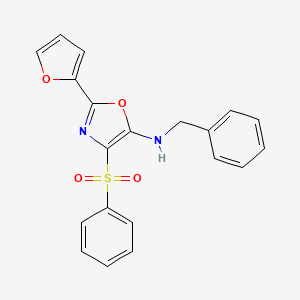

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

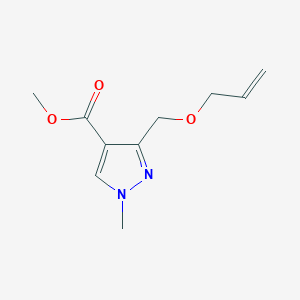

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)